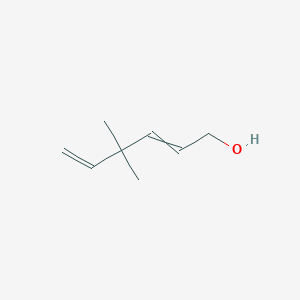
4,4-Dimethylhexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, featuring two methyl groups at the fourth carbon and a hydroxyl group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethylhexa-2,5-dien-1-ol can be synthesized through several methods. One common approach involves the dehydration of this compound precursors under controlled conditions. The reaction typically requires a catalyst, such as aluminum oxide, and is conducted at elevated temperatures ranging from 180°C to 300°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for purification and separation to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .
Applications De Recherche Scientifique
4,4-Dimethylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,4-dimethylhexa-2,5-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The exact pathways and targets can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: This compound shares a similar structure but lacks the hydroxyl group.
4,4-Dimethyl-2-pentanol: Similar in having a hydroxyl group but differs in the position and number of double bonds.
Uniqueness
4,4-Dimethylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
141993-24-0 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
4,4-dimethylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(2,3)6-5-7-9/h4-6,9H,1,7H2,2-3H3 |
Clé InChI |
BKIKIFZEVPEXMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















